molecular formula C10H10N2O3 B2737584 5-Oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-9-carboxylic acid CAS No. 2445786-54-7

5-Oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-9-carboxylic acid

Cat. No.: B2737584
CAS No.: 2445786-54-7
M. Wt: 206.201
InChI Key: OTABKJOMHQVDBC-UHFFFAOYSA-N
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Description

5-Oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-9-carboxylic acid is a heterocyclic compound that belongs to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-9-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an o-phenylenediamine derivative with a suitable carboxylic acid derivative. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, continuous flow chemistry techniques can be employed to enhance the yield and purity of the product. Additionally, the use of automated reactors and advanced purification methods such as crystallization and chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized benzodiazepine derivatives.

Scientific Research Applications

5-Oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-9-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects, such as anxiolytic and anticonvulsant properties, is ongoing.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-9-carboxylic acid involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its pharmacological effects. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to influence GABAergic signaling is a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and muscle relaxant properties.

Uniqueness

5-Oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-9-carboxylic acid is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines

Properties

IUPAC Name

5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9-6-2-1-3-7(10(14)15)8(6)11-4-5-12-9/h1-3,11H,4-5H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTABKJOMHQVDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(N1)C(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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